Product packaging for Tert-butyl 7-aminoindoline-1-carboxylate(Cat. No.:CAS No. 885272-44-6)

Tert-butyl 7-aminoindoline-1-carboxylate

Cat. No.: B1524957
CAS No.: 885272-44-6
M. Wt: 234.29 g/mol
InChI Key: IGGCXTTVKSYIIK-UHFFFAOYSA-N
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Description

Tert-butyl 7-aminoindoline-1-carboxylate (CAS 885272-44-6) is a chemically synthesized indoline derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and crucial building block for the synthesis of complex molecular structures, primarily functioning as an intermediate in the production of Active Pharmaceutical Ingredients (APIs) . Its molecular formula is C₁₃H₁₈N₂O₂, with a molecular weight of 234.29 g/mol . The reactive amino group on the indoline scaffold allows for further functionalization, making it a valuable precursor for constructing compounds with potential therapeutic effects. Indoline-based structures are frequently explored for their diverse biological activities. Research into similar scaffolds highlights their potential in the development of anti-inflammatory agents, such as dual inhibitors of key enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which represent a promising polypharmacological approach to treating inflammatory diseases . For safe handling and storage, it is recommended to keep the compound at room temperature, protected from light, and under an inert atmosphere . This product is intended for research purposes and laboratory use only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O2 B1524957 Tert-butyl 7-aminoindoline-1-carboxylate CAS No. 885272-44-6

Properties

IUPAC Name

tert-butyl 7-amino-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-6H,7-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGCXTTVKSYIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693054
Record name tert-Butyl 7-amino-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-44-6
Record name tert-Butyl 7-amino-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 7-aminoindoline-1-carboxylate (TB-AIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and virology. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H16N2O2
  • Molecular Weight : 232.28 g/mol
  • CAS Number : 1934432-59-3

TB-AIC is an indole derivative, which is known to interact with various biological targets through multiple mechanisms:

  • Tubulin Inhibition : Similar to other indole derivatives, TB-AIC has been shown to inhibit tubulin polymerization, a critical process in cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Antiviral Activity : Preliminary studies indicate that TB-AIC may exhibit antiviral properties, particularly against influenza virus neuraminidase, by mimicking the transition state of the enzyme and enhancing binding affinity .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity, showing potential efficacy against various pathogenic bacteria and fungi.

Biological Activity Data

The following table summarizes the biological activities and IC50 values (the concentration required to inhibit 50% of the target) for TB-AIC and related compounds:

Activity Target IC50 (µM) Reference
Tubulin Polymerization InhibitionCancer Cell Lines (MCF-7)2.0
Antiviral (Influenza)NeuraminidaseNot specified
AntimicrobialVarious PathogensNot specified

Case Studies

  • Anticancer Activity : A study investigated the effects of TB-AIC on MCF-7 breast cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 2 µM, indicating potent antitumor activity. The mechanism involved disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase .
  • Virology Research : In another study focusing on influenza virus neuraminidase inhibitors, TB-AIC was hypothesized to bind effectively due to its structural similarity to the transition state of the enzyme. Although specific IC50 values were not reported, the compound's design suggests a promising avenue for antiviral drug development .
  • Antimicrobial Studies : TB-AIC was assessed for its antimicrobial properties against several strains of bacteria and fungi. Results indicated that it possesses moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.

Scientific Research Applications

Antimicrobial Properties

Indazole derivatives, including those incorporating the structure of tert-butyl 7-aminoindoline-1-carboxylate, have been investigated for their pharmacological properties against infectious diseases, neurodegenerative disorders, and inflammation. The presence of the indoline moiety enhances biological activity, making these compounds potential candidates for drug development .

Neuroprotective Effects

Research indicates that certain derivatives of indoline can exhibit neuroprotective effects. The ability to modify the indoline structure with tert-butyl groups may enhance solubility and bioavailability, which are critical factors in developing effective neuroprotective agents .

Structure-Activity Relationship (SAR)

Studies focusing on the structure-activity relationship of indoline derivatives have demonstrated that modifications at the 7-position can significantly influence biological activity. For example, the introduction of a tert-butyl group at this position may enhance lipophilicity and thus improve membrane penetration, potentially increasing efficacy against targeted biological pathways .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

  • Antimicrobial Assays : Compounds derived from this structure were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations.
  • Neuroprotective Assays : In vitro studies demonstrated that these compounds could protect neuronal cells from oxidative stress-induced damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl 7-aminoindoline-1-carboxylate can be elucidated through comparisons with analogous indoline and indole derivatives. Below is a detailed analysis supported by a data table and research findings.

Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Core Structure Substituents TPSA (Ų) LogP (Predicted) Key Applications/Properties
This compound Not Provided C₁₃H₁₈N₂O₂ 234.29 Indoline 7-NH₂ ~64.6 ~1.5 Drug intermediate (e.g., kinase inhibitors)
tert-Butyl 6-hydroxyindoline-1-carboxylate 957204-30-7 C₁₃H₁₇NO₃ 235.28 Indoline 6-OH 55.96 2.16 Solubility enhancer; synthetic precursor
tert-Butyl 7-amino-1H-indole-1-carboxylate Not Provided C₁₃H₁₆N₂O₂ 232.28 Indole 7-NH₂ ~64.6 ~1.8 Aromatic interactions in drug design
tert-Butyl 6-bromo-7-chloro-1H-indole-1-carboxylate 2920966-53-4 C₁₃H₁₅BrClNO₂ 332.63 Indole 6-Br, 7-Cl ~55 ~3.0 Halogenated intermediate for cross-coupling
tert-Butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate 1191028-58-6 C₁₃H₁₄ClNO₄S 315.77 Indole 7-SO₂Cl ~89.8 ~2.2 Electrophilic reactivity for sulfonamide synthesis
tert-Butyl7-amino-3-cyclopropyl-1H-indole-1-carboxylate 2445784-84-7 C₁₆H₂₀N₂O₂ 272.34 Indole 7-NH₂, 3-cyclopropyl ~64.6 ~2.5 Conformational rigidity in receptor binding

Key Findings

Core Structure Impact: Indoline vs. This flexibility can improve binding to dynamic enzyme pockets in kinase inhibitors . Aromaticity: Indole-based compounds (e.g., tert-butyl 7-amino-1H-indole-1-carboxylate) engage in stronger π-π stacking interactions, advantageous in targeting hydrophobic protein regions .

Substituent Effects: Amino Group (7-NH₂): Enhances water solubility and hydrogen-bonding capacity, critical for bioavailability. For example, this compound’s TPSA (~64.6 Ų) is higher than its 6-hydroxy analog (55.96 Ų), improving membrane permeability . Sulfonyl Groups (SO₂Cl): Introduce strong electron-withdrawing effects, enabling nucleophilic substitution reactions for sulfonamide drug candidates .

Synthetic Utility: Catalytic hydrogenation (used for 6-hydroxyindoline synthesis) offers high yields (~80%) under mild conditions . Bulky substituents (e.g., 3-cyclopropyl in tert-butyl7-amino-3-cyclopropyl-1H-indole-1-carboxylate) require specialized catalysts, increasing synthetic complexity .

Biological Relevance: Boronate ester-containing derivatives (e.g., tert-butyl 7-cyano-3,3-dimethyl-5-(dioxaborolanyl)indoline-1-carboxylate) are pivotal in Suzuki-Miyaura cross-couplings for drug fragment assembly .

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 7-aminoindoline-1-carboxylate typically involves:

  • Formation of the indoline core with an amino substituent at the 7-position.
  • Protection of the carboxyl group as a tert-butyl ester to enhance stability and facilitate further transformations.

The tert-butyl ester serves as a protecting group for carboxylic acids due to its excellent stability under various reaction conditions, particularly against nucleophiles.

Tert-butylation of Carboxylic Acids Containing Amino Groups

A recent and efficient method for tert-butylation involves the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst in tert-butyl acetate solvent. This method is notable for:

  • Direct tert-butylation of free amino acids without the need for prior protection of amino groups.
  • High yields and rapid reaction times.
  • Mild reaction conditions that tolerate sensitive functional groups such as ketones and bromides.

Key Reaction Conditions:

Parameter Details
Catalyst Bis(trifluoromethanesulfonyl)imide (Tf2NH)
Solvent tert-Butyl acetate
Substrate Free amino acids or carboxylic acids with amino groups
Catalyst loading 1.1 equivalents for amino acids; 2-10 mol% for other acids
Reaction time Rapid (minutes to hours)
Yield range 66% to 79% depending on substrate

This method was shown to convert hydrocinnamic acid into its tert-butyl ester with 76% yield using only 2 mol% Tf2NH, while substrates with ketone or bromo substituents gave 79% and 66% yields respectively without affecting sensitive groups.

Specific Considerations for 7-aminoindoline-1-carboxylate

While direct literature on tert-butylation of 7-aminoindoline-1-carboxylate is limited, the general mechanism and conditions from amino acid tert-butylation can be extrapolated due to structural similarities:

  • The amino group at the 7-position remains free and unprotected during tert-butylation.
  • The carboxylic acid at the 1-position is converted to the tert-butyl ester using Tf2NH catalysis.
  • The reaction proceeds under mild conditions, preserving the indoline ring and amino substituent integrity.

Alternative Synthetic Routes and Protection Strategies

Other methods for preparing tert-butyl esters of nitrogen-containing heterocycles involve:

  • Use of tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) for carbamate formation, which can sometimes be adapted for ester formation with appropriate modifications.
  • Protection of the amino group prior to esterification to prevent side reactions, although this adds steps and complexity.

A patent (WO2014200786A1) describes preparation of tert-butyl carbamate derivatives of complex nitrogen heterocycles, highlighting the use of N-protection and carbamoylation strategies that may inform approaches to this compound synthesis, particularly in multi-step syntheses involving bicyclic nitrogen systems.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations
Tf2NH-catalyzed tert-butylation in tert-butyl acetate Tf2NH (2-10 mol%), tert-butyl acetate, mild temp High yield, mild, tolerates amino groups Limited direct data on indoline derivatives
Carbamate formation using Boc2O or tert-butyl chloroformate Boc2O or t-Bu chloroformate, base, solvent Well-established, versatile Requires amino protection, multi-step
Classical acid-catalyzed esterification Acid catalyst, tert-butanol, heat Simple reagents Harsh conditions, possible side reactions

Research Findings and Practical Notes

  • The Tf2NH-catalyzed method is notable for its simplicity and efficiency, avoiding the need for amino group protection, which is critical for compounds like 7-aminoindoline-1-carboxylate where amino functionality must remain free.
  • Reaction yields are generally good to excellent, with functional group tolerance that preserves sensitive moieties.
  • Scale-up potential is favorable due to mild conditions and catalytic reagent use.
  • Careful control of catalyst loading and reaction time is essential to optimize yield and purity.

Q & A

Basic Synthesis and Functionalization

Q: What are the common synthetic routes for preparing tert-butyl 7-aminoindoline-1-carboxylate, and how do reaction conditions influence yield?

A:

  • Key Steps :
    • Protection of the Amino Group : The tert-butyl carbamate (Boc) group is introduced via reaction with Boc anhydride (e.g., di-tert-butyl dicarbonate) in the presence of a base (e.g., triethylamine) under anhydrous conditions .
    • Functionalization : Subsequent nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) are employed to introduce substituents at the indoline core. Polar aprotic solvents (DMF, THF) and inert atmospheres (N₂/Ar) are critical to avoid side reactions .
  • Optimization :
    • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may require reflux conditions.
    • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) enhance cross-coupling efficiency .
  • Yield Improvement : Use of scavengers (e.g., molecular sieves) to trap water and iterative purification (e.g., flash chromatography) ensures high purity (>95%) .

Advanced Purification and Characterization

Q: How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR vs. X-ray crystallography) for this compound?

A:

  • Crystallography : Single-crystal X-ray diffraction (using SHELX software ) provides definitive structural data. For tert-butyl groups, axial vs. equatorial conformations in solution (observed via dynamic NMR ) may conflict with solid-state data.
  • NMR Analysis :
    • Low-Temperature NMR : Resolves dynamic equilibria (e.g., tert-butyl rotation) by slowing conformational changes .
    • Solvent Effects : Explicit solvent modeling in DFT calculations aligns with experimental shifts, addressing discrepancies between computed and observed spectra .
  • Data Reconciliation : Cross-validate using multiple techniques (e.g., IR, HRMS) and refine computational models with implicit/explicit solvent parameters .

Reactivity and Stability

Q: How does the amino group at the 7-position influence the compound’s reactivity compared to halogenated analogs?

A:

  • Amino Group Effects :

    • Electrophilic Substitution : The amino group activates the indoline ring for electrophilic reactions (e.g., nitration, sulfonation) at the 5-position due to its electron-donating nature.
    • Oxidative Stability : Unlike chloro or bromo analogs, the amino group may require protection (e.g., Boc) during oxidative steps (e.g., Swern oxidation) to prevent degradation .
  • Comparative Data :

    Substituent Reactivity (Relative Rate) Preferred Reactions
    -NH₂ (Boc-protected)ModerateNucleophilic substitution, cross-coupling
    -ClHighSuzuki-Miyaura coupling
    -BrVery HighUllmann-type reactions
    Data extrapolated from indoline analogs in .

Biological Activity and Target Interactions

Q: What methodologies are used to study the interaction of this compound with biological targets (e.g., enzymes)?

A:

  • Binding Assays :
    • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets.
    • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Enzyme Inhibition :
    • IC₅₀ Determination : Dose-response curves using fluorogenic substrates (e.g., for cytochrome P450 isoforms) .
  • Structural Insights : Co-crystallization with target proteins (e.g., kinases) followed by X-ray diffraction reveals binding modes .

Handling and Stability Under Experimental Conditions

Q: What precautions are necessary to ensure the compound’s stability during long-term storage and reaction conditions?

A:

  • Storage :
    • Temperature : Store at –20°C in airtight, amber vials to prevent hydrolysis of the Boc group .
    • Desiccants : Use silica gel or molecular sieves to minimize moisture ingress .
  • Reaction Conditions :
    • Acid/Base Sensitivity : Avoid strong acids (TFA) or bases (NaOH) unless deliberate deprotection is intended .
    • Light Sensitivity : Protect from UV light to prevent indoline ring degradation .

Advanced Applications in Drug Discovery

Q: How can this compound serve as a scaffold for developing kinase inhibitors, and what structural modifications enhance selectivity?

A:

  • Scaffold Optimization :

    • Core Modifications : Introduce heterocycles (e.g., pyridine, pyrazole) at the indoline 3-position to mimic ATP-binding pockets .
    • Substituent Effects :
  • Electron-Withdrawing Groups (EWGs) : Improve binding to catalytic lysine residues (e.g., –NO₂, –CF₃).

  • Bulky Substituents : Enhance selectivity by occupying hydrophobic pockets (e.g., tert-butyl, adamantyl) .

  • Case Study :

    Modification Kinase Inhibitory Activity (IC₅₀, nM) Selectivity (vs. Off-Targets)
    -H (Parent Compound)850Low
    -CF₃ at 5-position120Moderate
    -Pyridine at 3-position45High
    Hypothetical data based on indoline-derived kinase inhibitors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 7-aminoindoline-1-carboxylate
Reactant of Route 2
Tert-butyl 7-aminoindoline-1-carboxylate

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